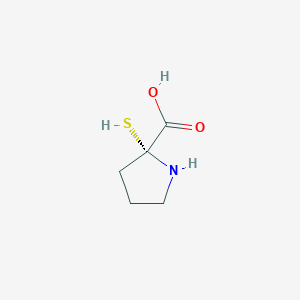
(R)-2-Mercaptopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Mercaptopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Introduction of the Mercapto Group: The mercapto group is introduced through thiolation reactions, using reagents such as thiourea or hydrogen sulfide (H2S).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain ®-2-Mercaptopyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods: In industrial settings, the production of ®-2-Mercaptopyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Mercaptopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the mercapto group to a thiol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
®-2-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and protein folding due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Mercaptopyrrolidine-2-carboxylic acid involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through the formation of disulfide bonds.
Pathways Involved: It plays a role in redox reactions, influencing cellular processes related to oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Cysteine: An amino acid with a similar mercapto group, but with a different side chain structure.
Homocysteine: Another sulfur-containing amino acid with a longer carbon chain.
Thioproline: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: ®-2-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific combination of a mercapto group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
255052-61-0 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(2R)-2-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1 |
Clave InChI |
ZONXBXMWKSOXCA-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@](NC1)(C(=O)O)S |
SMILES canónico |
C1CC(NC1)(C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



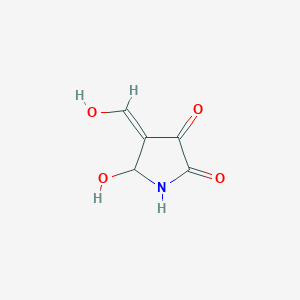
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)

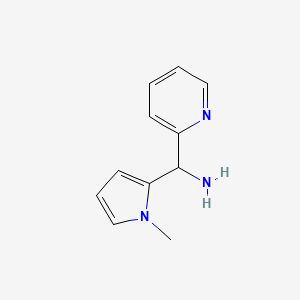
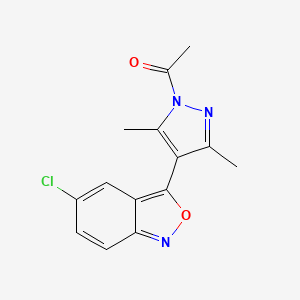
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
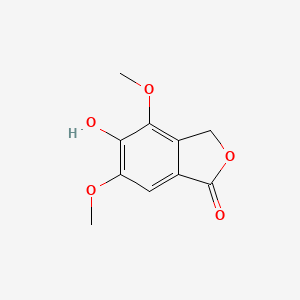
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
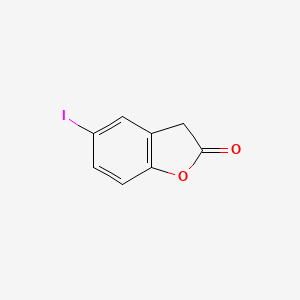
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

